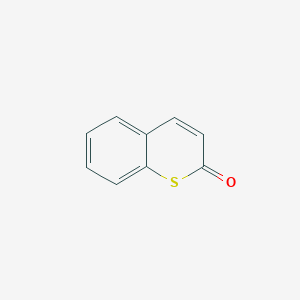

Thiochromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiochromen-2-one is a useful research compound. Its molecular formula is C9H6OS and its molecular weight is 162.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

Thiochromen-2-one is a sulfur-containing heterocyclic compound characterized by a thiochromene core. Its molecular formula is C9H6O2S, and it features a unique blend of chemical properties that differentiate it from its oxygen-containing analogs, such as coumarin. The presence of sulfur in its structure imparts distinct reactivity and biological properties, making it a valuable compound for research and development.

Medicinal Chemistry

This compound derivatives are increasingly recognized for their pharmacological potential. Research indicates that these compounds exhibit various biological activities, including:

- Anticancer Activity : this compound has been studied for its ability to inhibit cancer cell proliferation through mechanisms involving the modulation of signaling pathways and enzyme inhibition . For instance, specific derivatives have shown promise in targeting cancer cell lines with high efficacy.

- Antimicrobial Properties : The compound has demonstrated activity against a range of microbial pathogens, suggesting potential applications in developing new antibiotics .

- Anti-inflammatory Effects : this compound derivatives have been explored for their anti-inflammatory properties, which could lead to therapeutic applications in treating inflammatory diseases .

Materials Science

Beyond medicinal applications, this compound is utilized in materials science due to its photophysical properties:

- Optoelectronics : The compound's ability to function as a laser dye and in organic light-emitting diodes (OLEDs) is notable. Its stability against photodegradation makes it suitable for use in various optoelectronic devices .

- Fluorescent Probes : Thiochromene derivatives are employed as fluorescent probes in biochemical assays due to their efficient biomolecular photoreaction capabilities .

Synthetic Methodologies

The synthesis of this compound and its derivatives involves several innovative approaches that enhance yield and selectivity:

Michael Addition Reactions

This compound can be synthesized through Michael addition reactions involving 2-mercaptobenzaldehyde and α,β-unsaturated carbonyl compounds. This method allows for the formation of complex thiochromene structures with high yields .

One-Pot Synthesis Techniques

Recent advancements have introduced one-pot synthetic methods that streamline the production of thiochromenones. For example, the reaction of halogenated chalcones with xanthates can yield thiochroman intermediates efficiently . This approach minimizes waste generation while maximizing product output.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of various this compound derivatives on human cancer cell lines. Results indicated that certain modifications to the thiochromene structure significantly enhanced cytotoxicity against breast and prostate cancer cells, highlighting the importance of structural optimization in drug design.

Case Study 2: Development of Fluorescent Probes

Research focused on synthesizing thiochromene-based fluorescent probes for live-cell imaging demonstrated that these compounds provided clear visualization of cellular processes without significant cytotoxicity. This application underscores the versatility of this compound in biomedical imaging.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

Thiochromen-2-one derivatives are synthesized via palladium- or copper-catalyzed cross-coupling reactions, enabling C–C bond formation at the C-2 position.

Palladium-Catalyzed Suzuki–Miyaura Coupling

A Pd(OAc)₂/XPhos/Zn(OTf)₂ system efficiently couples 2-sulfinyl-thiochromones with arylboronic acids, yielding 2-aryl-4H-thiochromen-4-ones. Key findings include:

| Entry | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | XPhos | DMF | 59 |

| 2 | Pd(OAc)₂ | XPhos | THF | 56 |

| 3 | Pd(PPh₃)₄ | XPhos | DMF | 25 |

Optimal Conditions : DMF as solvent, Pd(OAc)₂ (10 mol%), XPhos (10 mol%), Zn(OTf)₂ (20 mol%), 80°C for 6 h. Substrates with electron-donating or -withdrawing groups (e.g., –OCH₃, –NO₂, halogens) exhibited moderate-to-good yields (41–66%) .

Mechanism :

-

Lewis Acid Activation : Zn(OTf)₂ coordinates with carbonyl and sulfinyl oxygens, enhancing electrophilicity at C-2.

-

Oxidative Insertion : Pd(0) inserts into the C–S bond of the thiochromone.

-

Transmetalation : Arylboronic acid transfers the aryl group to Pd.

-

Reductive Elimination : Forms the C–C bond, releasing the 2-aryl-thiochromenone product .

Nucleophilic Additions

This compound’s α,β-unsaturated ketone undergoes 1,4-additions.

Thio-Michael Addition

This compound reacts with thiols or thioacetates in the presence of iodine or Lewis acids, forming thiochroman-4-one derivatives. For example:

-

Substrate Scope : Halogenated chalcones and xanthates yield iodinated thiochromanes, reducible to thiochromenones (52–62% yield) .

Aqueous Acid-Mediated Addition

In acidic conditions, H₃O⁺ protonates the α,β-unsaturated system, enabling nucleophilic attack by water at the β-carbon .

Diels–Alder Reaction

This compound acts as a dienophile in [4+2] cycloadditions with dienes, forming polycyclic sulfur-containing compounds. Enantioselective variants using chiral catalysts achieve up to 97:3 enantiomeric ratios .

Knoevenagel–Michael Cascade

A one-pot reaction with aldehydes and active methylene compounds generates spirocyclic thiochromenes. For example:

-

Conditions : Piperidine catalyst, ethanol solvent, 60°C.

Oxidation to Sulfones

This compound derivatives are oxidized to 1,1-dioxo-thiochromen-4-ones using m-CPBA or H₂O₂. These sulfones show enhanced antileishmanial activity (EC₅₀ < 10 µM) .

Biotransformation

Marine fungi (e.g., Emericellopsis maritima) reduce this compound to thiochroman-4-ol with high enantioselectivity (75–78% ee) .

Functionalization at C-3

Lawesson’s reagent converts carbonyl groups to thiocarbonyls, yielding thiochromen-2-thione derivatives. These compounds serve as intermediates for synthesizing fused heterocycles .

Propriétés

Numéro CAS |

1075-14-5 |

|---|---|

Formule moléculaire |

C9H6OS |

Poids moléculaire |

162.21 g/mol |

Nom IUPAC |

thiochromen-2-one |

InChI |

InChI=1S/C9H6OS/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H |

Clé InChI |

MDYPJPPXVOPUNX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=O)S2 |

SMILES canonique |

C1=CC=C2C(=C1)C=CC(=O)S2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.